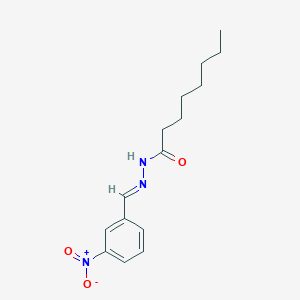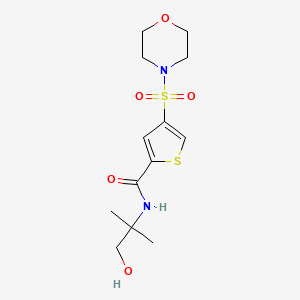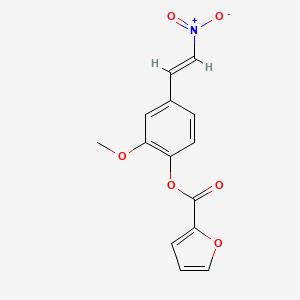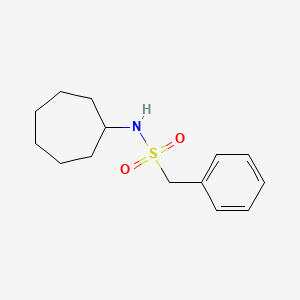![molecular formula C20H33N3O3S B5502891 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide involves multiple steps, including the reaction of sulfonyl chlorides with piperidine under dynamic pH control in aqueous media. This process is followed by substitution reactions at the oxygen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield a series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus (H. Khalid et al., 2013).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to confirm the molecular structure of compounds related to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide. These studies reveal that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral, exhibiting both inter- and intramolecular hydrogen bonds (S. Naveen et al., 2015).
Chemical Reactions and Properties
The compound undergoes novel reactions with 3-dimethylamino-2H-azirines, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. These reactions highlight the versatility and reactivity of the N-sulfonylamino component of the compound (I. Tornus et al., 1996).
Physical Properties Analysis
The physical properties of compounds similar to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, such as solubility and crystallization behavior, are determined by their molecular structure. The detailed analysis includes the study of crystal systems, space groups, and unit cell parameters, providing insights into the compound's crystalline state (S. Naveen et al., 2015).
Scientific Research Applications
Fluorescent Tagging and Histamine H3 Receptor Ligands
Research has highlighted the synthesis of fluorescently tagged derivatives of piperidine, including compounds similar to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, demonstrating potent ligand activity for the histamine H3 receptor. These compounds are essential tools for understanding receptor binding sites and have shown antagonist potencies in vivo, indicating their potential therapeutic applications (Amon et al., 2007).
Biologically Active Derivatives Synthesis
Another study focused on synthesizing biologically active O-substituted derivatives of piperidine sulfonamides, demonstrating potent activity against enzymes like butyrylcholinesterase. This research indicates the chemical's versatility in creating compounds with significant biological activity, which can be leveraged in drug development for various diseases (Khalid et al., 2013).
Antibacterial Agents
Further investigations into N,N-diethyl amide bearing sulfonamides, structurally related to the chemical , have revealed marked potency as antibacterial agents against common pathogens like Escherichia coli and Staphylococcus aureus. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Ajani et al., 2013).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share core structural features with 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, have been reported for their potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds are promising candidates for developing novel treatments for diseases like Alzheimer's, highlighting the therapeutic applications of this chemical class (Sugimoto et al., 1990).
Material Science and Polymer Applications
Research into the chemical functionalities of similar compounds has led to the discovery of potent CB1 allosteric modulators with significant implications for treating conditions like depression. These findings open new avenues for the therapeutic application of these compounds, demonstrating their potential beyond conventional drug development (Khurana et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(4-propan-2-ylphenyl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-16(2)18-11-9-17(10-12-18)7-5-13-21-20(24)19-8-6-14-23(15-19)27(25,26)22(3)4/h9-12,16,19H,5-8,13-15H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLYQTZMANUIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)


![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)


![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
